molecular formula C18H27N3O B14782916 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B14782916
M. Wt: 301.4 g/mol
InChI Key: YTLJKJZOUDPNIX-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a cyclopropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the benzyl and cyclopropyl groups. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one involves its interaction with molecular targets in the body. The piperidine ring and amino group allow it to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and have similar biological activities.

    Cyclopropyl-containing compounds: These compounds often exhibit unique chemical reactivity due to the strain in the cyclopropyl ring.

Uniqueness

(S)-2-Amino-1-(4-(benzyl(cyclopropyl)amino)piperidin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-9-17(10-12-20)21(16-7-8-16)13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3

InChI Key

YTLJKJZOUDPNIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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